molecular formula C10H10N2O3 B1445952 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-29-0

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1445952
M. Wt: 206.2 g/mol
InChI Key: JGRGVINNXUTEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 206.2 . It is also known as ethyl pyruvate (EP), an ester derived from pyruvic acid.


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 6-oxo-6,7-dihydropyrazolo [1,5-a]pyridine-7-carboxylate . The InChI code is 1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Tautomerism Studies

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has been a subject of interest in the synthesis and study of heterocyclic compounds. For instance, the study of tautomerism in 2-hydroxypyrazolo[1,5-a]pyridine (a related compound) revealed insights into nitrosation, nitration, bromination, and methylation reactions, highlighting the compound's utility in exploring tautomeric species in solution (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Precursor to New Heterocyclic Compounds

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate serves as a precursor in synthesizing biologically active heterocycles. A study demonstrated the synthesis of derivatives containing phenoxydifluoromethyl groups, which are important in the design of new biologically active compounds (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).

Recyclization and Ring-Chain Isomerism

The compound has been used to study the recyclization of pyrazolo[1,5-a]pyrimidines and the formation of noncyclic condensation adducts. This research has implications for understanding the mechanisms of ring-chain isomerism and cyclization in similar heterocyclic compounds (Danagulyan, Boyakhchyan, Danagulyan, & Panosyan, 2011).

Cyclization and Dehydration Reactions

Studies have shown that ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes specific cyclization and dehydration reactions, offering pathways to synthesize various pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These findings are significant in medicinal chemistry and the synthesis of novel organic compounds (Goryaeva, Burgart, & Saloutin, 2013).

Safety And Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-5-11-12-6-7(13)3-4-9(8)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRGVINNXUTEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 3
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 4
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.